![molecular formula C15H12ClN3OS B14224877 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- CAS No. 540740-73-6](/img/structure/B14224877.png)
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the indole-2-carboxamide with 2-amino-5-chlorothiophenol under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
1H-Indole-2-carboxamide: Lacks the thioether linkage and amino group, leading to different biological activities.
3-[(2-Amino-5-chlorophenyl)thio]-1H-indole: Lacks the carboxamide group, affecting its chemical reactivity and biological properties.
Uniqueness: 1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]- is unique due to the presence of both the carboxamide and thioether linkages, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
540740-73-6 |
|---|---|
分子式 |
C15H12ClN3OS |
分子量 |
317.8 g/mol |
IUPAC名 |
3-(2-amino-5-chlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12ClN3OS/c16-8-5-6-10(17)12(7-8)21-14-9-3-1-2-4-11(9)19-13(14)15(18)20/h1-7,19H,17H2,(H2,18,20) |
InChIキー |
OYTDNJMDOSYFTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)SC3=C(C=CC(=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



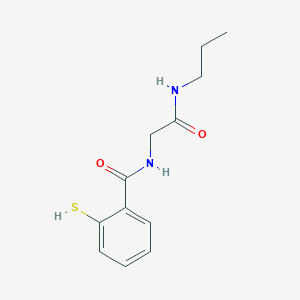
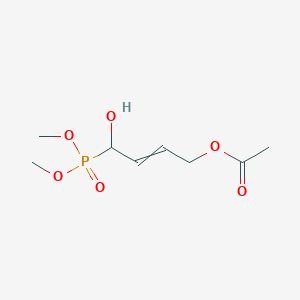
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
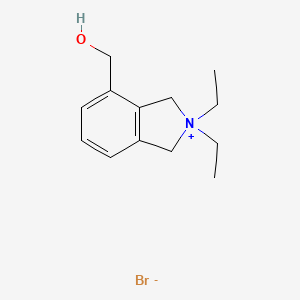
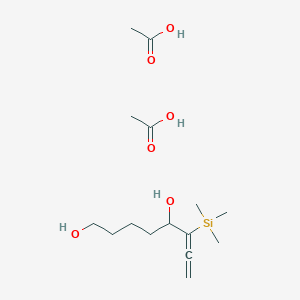
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
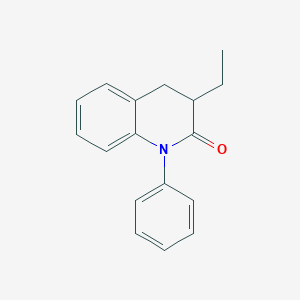



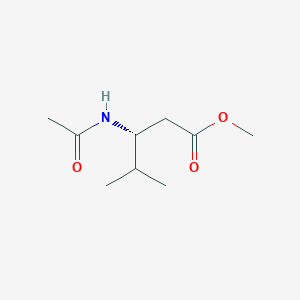
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
